![molecular formula C15H14ClNO4S B2851445 N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide CAS No. 14738-10-4](/img/structure/B2851445.png)
N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide
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Description
“N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of benzimidazole and its molecular formula is C15H14ClNO3S .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide” is complex, with a molecular weight of 323.795 Da . The structure includes a sulfonyl group attached to a 4-chlorophenyl group and a 2-methoxyphenyl group, both linked by an acetamide group .Scientific Research Applications
Environmental Degradation Studies
Studies on the degradation of alachlor (a chloroacetamide herbicide) in soils highlight the environmental fate of chloroacetamide compounds. Alachlor degradation was examined under natural conditions, with findings indicating first-order kinetics and the formation of specific degradation products like ethane sulfonic acid (ESA) (Rodríguez-Cruz & Lacorte, 2005). This research is crucial for understanding the persistence and breakdown of chloroacetamide herbicides in agricultural environments.
Pharmacological Applications
Sulfonamide derivatives, closely related to the target compound, have been studied for their cytotoxic activity against various cancer cell lines. For instance, novel sulfonamide derivatives exhibited significant in vitro anticancer activity, suggesting the therapeutic potential of sulfonamide-based compounds in oncology (Ghorab et al., 2015).
Synthetic Methodologies
Research into the synthesis of beta-sultams demonstrates the versatility of sulfonamide compounds in the development of antibacterial agents. Solid-phase synthesis techniques were employed to produce beta-sultams, highlighting innovative approaches to drug discovery (Gordeev et al., 1997).
properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11(18)17(14-5-3-4-6-15(14)21-2)22(19,20)13-9-7-12(16)8-10-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRIMYCOOJWQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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